molecular formula C8H6FN3S B1446545 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine CAS No. 929340-87-4

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine

Cat. No. B1446545
M. Wt: 195.22 g/mol
InChI Key: JOLABDYWSGUGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazol ring and the fluorophenyl group would likely contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence of the thiadiazol ring and the fluorophenyl group. These groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Structural and Interaction Analysis

The synthesis and crystal structure of compounds related to 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine, such as N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, have been explored. These studies focus on understanding the orientation of amino groups and the nature of intra- and intermolecular interactions, particularly highlighting the significance of non-covalent interactions like N–H⋯N hydrogen bonds in stabilizing crystal structures. Quantum theory and Hirshfeld surface analysis are utilized to characterize these interactions, providing insights into the molecular assembly and potential applications in materials science (El-Emam et al., 2020).

Synthesis and Anticancer Potential

Research into 1,3,4-thiadiazole derivatives, including those with a 4-fluorophenyl moiety, has demonstrated their potential as novel anticancer and antitubercular agents. The synthesis methods, structural confirmation, and biological testing reveal that some derivatives exhibit significant in vitro antitumor activities, particularly against breast cancer cell lines, with inhibitory activities surpassing those of known drugs like cisplatin. These findings open avenues for the development of new therapeutic agents (Chandra Sekhar et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the nature of its decomposition products. Proper handling and storage procedures would be necessary to ensure safety .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

4-(4-fluorophenyl)thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLABDYWSGUGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine
Reactant of Route 3
4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine
Reactant of Route 4
Reactant of Route 4
4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine
Reactant of Route 6
4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.